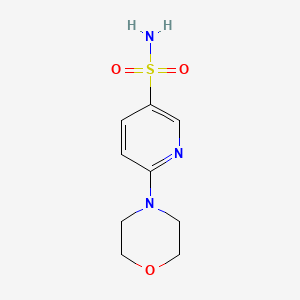

6-Morpholinopyridine-3-sulfonamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-morpholin-4-ylpyridine-3-sulfonamide, which precisely describes the substitution pattern and functional group positioning within the molecular framework. The compound is also recognized by its Chemical Abstracts Service registry number 90648-77-4, which serves as a unique identifier in chemical databases and regulatory documentation. Alternative chemical designations for this compound include 6-(4-morpholinyl)pyridine-3-sulfonamide and 6-morpholinopyridine-3-sulfonamide, reflecting variations in nomenclature conventions across different chemical literature sources.

The molecular designation system reveals critical structural information through its systematic breakdown. The "6-morpholin-4-yl" portion indicates that a morpholine ring is attached at the 6-position of the pyridine core through the nitrogen atom at position 4 of the morpholine ring. The "pyridine-3-sulfonamide" component specifies that the sulfonamide functional group is positioned at the 3-position of the pyridine ring. This nomenclature system ensures unambiguous identification of the compound's structure and substitution pattern across international chemical databases and research publications.

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNHBHJOYIDPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720782 | |

| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90648-77-4 | |

| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholinopyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with morpholine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for 6-Morpholinopyridine-3-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Morpholinopyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

PI3K Inhibition and Therapeutic Applications

One of the primary applications of 6-Morpholinopyridine-3-sulfonamide is its role as an inhibitor of PI3K activity. PI3K is a critical enzyme involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of PI3K signaling is implicated in numerous diseases, including cancer and autoimmune disorders.

Clinical Implications

- Respiratory Diseases : The compound has shown promise in treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and improving lung function .

- Infection Control : Its potential use against bacterial infections highlights its versatility, especially in respiratory tract infections exacerbated by viral pathogens .

Antibacterial Properties

Recent studies have indicated that 6-Morpholinopyridine-3-sulfonamide exhibits significant antibacterial activity against various Gram-positive bacteria. The compound's structure allows it to interact effectively with bacterial targets.

Research Findings

- In vitro studies demonstrated that derivatives of this compound showed strong antibacterial effects comparable to established antibiotics like linezolid. Specific compounds exhibited concentration-dependent inhibition of biofilm formation, which is crucial for treating chronic infections .

Antimalarial Activity

The exploration of 6-Morpholinopyridine-3-sulfonamide derivatives has also led to promising results in antimalarial drug discovery. Researchers are investigating its potential against Plasmodium falciparum, the causative agent of malaria.

Key Findings

Mechanism of Action

The mechanism of action of 6-Morpholinopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for binding to the active site . This competitive inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Physicochemical Properties

The substituents on the pyridine ring and sulfonamide group critically influence properties like solubility, logP (lipophilicity), and bioactivity. Below is a comparative analysis with two analogs:

6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide

- Structure : Chlorine at position 6; sulfonamide nitrogen substituted with a methyl and 3-fluorobenzyl group.

- Key Differences :

- Electron Effects : Chlorine (electron-withdrawing) reduces electron density at position 6 compared to morpholine (electron-donating via lone pairs on oxygen/nitrogen). This alters reactivity in electrophilic substitution reactions.

- Lipophilicity : The 3-fluorobenzyl group increases logP, favoring membrane permeability but reducing aqueous solubility.

- Steric Effects : Bulky fluorophenylmethyl group may hinder binding to sterically sensitive targets compared to morpholine’s compact structure .

6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl Methanesulfonate

- Structure : Pyridazine core with a sulfamoylphenyl group and methanesulfonate ester.

- Key Differences :

Predicted Property Comparison Table

| Property | 6-Morpholinopyridine-3-sulfonamide | 6-Chloro-N-[(3-Fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide | 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl Methanesulfonate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~285.3 | ~358.8 | ~387.4 |

| logP (Predicted) | ~0.5 (moderate solubility) | ~2.8 (lipophilic) | ~1.2 (moderate polarity) |

| Hydrogen Bond Acceptors | 6 | 5 | 8 |

| Key Functional Groups | Morpholine, sulfonamide | Chlorine, fluorobenzyl, methyl sulfonamide | Pyridazine, sulfamoylphenyl, sulfonate |

Biological Activity

6-Morpholinopyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a morpholine group attached to a pyridine ring with a sulfonamide functional group, exhibits significant potential in various therapeutic applications, particularly as an antimicrobial agent and a PI3K inhibitor.

The molecular formula of 6-Morpholinopyridine-3-sulfonamide is , with a molecular weight of approximately 225.26 g/mol. It appears as a white to off-white crystalline solid and is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide. The compound is typically stored at low temperatures (2-8°C) to maintain its stability and purity, which is generally around 97% .

Antimicrobial Properties

Research indicates that 6-Morpholinopyridine-3-sulfonamide exhibits strong antimicrobial properties . Its structure allows it to interact effectively with various microbial targets, making it a candidate for developing new antibiotics .

PI3K Inhibition

One of the most promising aspects of this compound is its role as an inhibitor of phosphoinositide 3-kinase (PI3K) . PI3K plays a crucial role in cell signaling pathways associated with inflammation and cancer. Studies have shown that derivatives of 6-Morpholinopyridine-3-sulfonamide can modulate T-cell mediated inflammatory responses, offering potential therapeutic benefits in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and even certain cancers .

Interaction with Biological Targets

The compound interacts with several biological targets, including enzymes and receptors involved in various signaling pathways. Its ability to bind selectively to these targets enhances its potential efficacy as a therapeutic agent. For instance, studies have demonstrated that modifications to the sulfonamide group can improve binding affinity and selectivity towards specific kinases involved in cancer progression .

Case Study: Antimicrobial Efficacy

In one study, 6-Morpholinopyridine-3-sulfonamide was tested against a range of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations lower than many existing antibiotics .

Research on PI3K Inhibition

A detailed investigation into the compound's role as a PI3K inhibitor revealed its potential in modulating immune responses. In vitro assays demonstrated that treatment with 6-Morpholinopyridine-3-sulfonamide led to decreased phosphorylation of downstream signaling molecules, suggesting effective inhibition of the PI3K pathway . Additionally, animal studies indicated that this inhibition could reduce inflammation and improve outcomes in models of allergic asthma.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Morpholinopyridine-3-sulfonamide | Contains morpholine and sulfonamide | Exhibits strong antimicrobial properties |

| 4-Pyridinamine | Simple pyridine derivative | Lacks morpholine and sulfonyl functionalities |

| 2-Pyridinethiol | Contains thiol group | Different reactivity patterns compared to 6-MP |

| 3-Pyridinesulfonic acid | Sulfonic acid instead of chloride | More polar and less reactive than the chloride form |

This table highlights the unique features of 6-Morpholinopyridine-3-sulfonamide compared to other structurally similar compounds, emphasizing its potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Morpholinopyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution to introduce morpholine to a pyridine-sulfonamide precursor. Key steps include:

- Pyridine Functionalization : Start with halogenated pyridine derivatives (e.g., 6-chloropyridine-3-sulfonamide) to enable substitution .

- Morpholine Introduction : React with morpholine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate substitution .

- Purification : Use column chromatography or recrystallization for isolation. Yield optimization requires precise control of temperature (80–120°C) and stoichiometric ratios (morpholine:pyridine ≥ 2:1) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 6-Morpholinopyridine-3-sulfonamide?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies morpholine ring integration (δ 2.5–3.5 ppm for N-CH₂ groups) and sulfonamide protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 257.08) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and monitors byproducts .

Q. How does the electronic environment of the morpholine ring affect the compound’s reactivity in further derivatization?

- Methodological Answer : The morpholine’s electron-donating nitrogen stabilizes adjacent electrophilic centers, enabling regioselective reactions:

- Sulfonamide Modification : React with acyl chlorides or alkyl halides at the sulfonamide group under basic conditions (e.g., Et₃N in THF) .

- Pyridine Ring Functionalization : Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the 4-position due to morpholine’s para-directing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 6-Morpholinopyridine-3-sulfonamide across solvents?

- Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Systematic approaches include:

- Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) using dynamic light scattering (DLS) to detect aggregates .

- Thermodynamic Analysis : Measure solubility via shake-flask method at 25°C and 37°C, correlating with Hansen solubility parameters .

- Crystallography : X-ray diffraction identifies polymorphs affecting solubility .

Q. What strategies optimize catalytic systems for asymmetric synthesis of 6-Morpholinopyridine-3-sulfonamide derivatives?

- Methodological Answer :

- Chiral Ligands : Use (R)-BINAP or Josiphos ligands with Pd catalysts for enantioselective C–N coupling .

- Kinetic Resolution : Screen reaction temperatures (0–40°C) and catalyst loadings (1–5 mol%) to enhance enantiomeric excess (ee > 90%) .

- DOE (Design of Experiments) : Apply Taguchi methods to optimize solvent polarity, base strength, and ligand-metal ratios .

Q. How do computational models predict the binding affinity of 6-Morpholinopyridine-3-sulfonamide to kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy with key residues (e.g., Lys33, Asp86) .

- QSAR Models : Derive Hammett σ values for substituent effects on inhibitory potency (IC₅₀) .

Q. What experimental designs mitigate competing side reactions during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce byproducts (e.g., dimerization) via precise residence time control (2–5 min) and rapid heat dissipation .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., sulfonamide anion) in real time .

- Quenching Protocols : Add scavengers (e.g., silica-bound thiourea) to trap unreacted morpholine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.